molecular formula C11H7N B1469963 8-Ethynylisoquinoline CAS No. 1415559-62-4

8-Ethynylisoquinoline

Cat. No. B1469963
M. Wt: 153.18 g/mol
InChI Key: NGIQMXUSPAOTRN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 8-Ethynylisoquinoline is C11H7N . It has a molecular weight of 153.18 g/mol .


Physical And Chemical Properties Analysis

8-Ethynylisoquinoline is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .

Scientific Research Applications

1. Antimalarial Therapy

8-Aminoquinolines like primaquine and tafenoquine, related to 8-hydroxyquinolines, have been pivotal in treating latent malaria. Despite hemolytic toxicity issues, their role in controlling endemic malaria has been significant (Baird, 2019).

2. Biological Activity

8-Hydroxyquinoline derivatives exhibit various biological activities including antimicrobial, anticancer, and antifungal effects. They are key in developing new drugs with potent efficacy and low toxicity (Saadeh, Sweidan & Mubarak, 2020).

3. Target in Medicinal Chemistry

8-Hydroxyquinoline is a critical scaffold in medicinal chemistry for treating diseases like cancer, HIV, and neurodegenerative disorders. Its metal chelation properties enhance its drug candidate potential (Gupta, Luxami & Paul, 2021).

4. Alzheimer's Disease Treatment

2-Substituted 8-hydroxyquinolines, such as PBT2, have shown promise in treating Alzheimer's disease by acting as metal chaperones and disaggregating amyloid plaques (Kenche et al., 2013).

5. Antifungal Mechanism Clarification

Research on 8-hydroxyquinoline derivatives like clioquinol has enhanced understanding of their antifungal mechanism, particularly against Candida spp. and dermatophytes (Pippi et al., 2018).

6. Broad-Ranging Pharmacological Potential

8-Hydroxyquinoline derivatives, recognized as “privileged structures,” exhibit diverse biological properties, making them significant for future therapeutic applications (Song et al., 2015).

7. Antifungal Candidates for Dermatomycosis

Studies on 8-hydroxyquinoline derivatives have led to the development of potential topical treatments for candidiasis and dermatophytosis, demonstrating their importance in antifungal therapy (Pippi et al., 2019).

8. Metal Chelating Properties and Medicinal Applications

8-Hydroxyquinoline's ability to chelate metal ions has facilitated its use in treating neurodegenerative diseases, cancer, and other conditions due to its diverse bioactivities (Prachayasittikul et al., 2013).

9. Fluorescence and Metal Interaction Studies

Research on 8-hydroxyquinoline's interaction with transition metals like Zn2+, Fe2+, Ni2+, and Co2+ has provided insights into its fluorescence properties and potential applications in chemosensing and drug design (Elroby, El-Shishtawy & Makki, 2011).

10. Metallosupramolecular Chemistry

8-Hydroxyquinoline has seen a resurgence in synthetic coordination chemistry, contributing to the development of new supramolecular sensors, emitting devices, and self-assembled aggregates (Albrecht, Fiege & Osetska, 2008).

Safety And Hazards

The safety information for 8-Ethynylisoquinoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

8-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-4-3-5-10-6-7-12-8-11(9)10/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIQMXUSPAOTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethynylisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WM Bloch, S Horiuchi, JJ Holstein, C Drechsler… - Chemical …, 2023 - pubs.rsc.org
… L was synthesized through a Sonogashira cross-coupling between 3,6-dibromo-9-hexyl-9H-carbazole and 8-ethynylisoquinoline in 53% yield (ESI†). …
Number of citations: 6 pubs.rsc.org

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